molecular formula C11H12F3N B2797515 4,4-Difluoro-2-(4-fluorophenyl)piperidine CAS No. 1780401-70-8

4,4-Difluoro-2-(4-fluorophenyl)piperidine

Cat. No. B2797515
CAS RN: 1780401-70-8
M. Wt: 215.219
InChI Key: CLEUNRCGHFSUAV-UHFFFAOYSA-N
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Description

“4,4-Difluoro-2-(4-fluorophenyl)piperidine” is a chemical compound with the empirical formula C11H12F3N . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . This compound is part of the larger family of piperidines, which are used in a variety of applications in the pharmaceutical industry .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom . The piperidine ring is substituted at the 4,4-positions with two fluorine atoms and at the 2-position with a 4-fluorophenyl group .

Scientific Research Applications

Synthesis of Neuroleptic Agents

A key intermediate for the synthesis of neuroleptic agents such as Fluspirilen and Penfluridol, which contain a 4,4-bis(p-fluorophenyl)butyl group bound to a nitrogen atom of a pyrrolidine, piperidine, or piperazine moiety, is prepared starting from 4,4′-difluorobenzophenone. This synthesis route involves rhodium-catalyzed hydroformylation, highlighting the compound's role in the development of pharmaceuticals (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Building Blocks for Agrochemical or Pharmaceutical Chemistry

The synthesis of 3-alkoxy-4,4-difluoropiperidines by deoxofluorination of 3-alkoxy-4-piperidinones introduces fluorinated piperidines as important building blocks for agrochemical or pharmaceutical chemistry. These compounds are synthesized for the first time, enhancing their significance in chemical synthesis and application (Surmont, Verniest, Weweire, Thuring, Macdonald, Deroose, & Kimpe, 2009).

Fluorinated N-Heterocycles Synthesis

A simple and efficient method to access analogs of 3-fluoro- and trifluoromethylthio-piperidines, which are important building blocks for discovery chemistry, has been reported. This method allows for chemoselective derivatization with high diastereocontrol, demonstrating the compound's utility in synthesizing fluorinated heterocycles (García-Vázquez, Hoteite, Lakeland, Watson, & Harrity, 2021).

Photophysical Properties and Fluorescence Studies

The photophysical properties of borondipyrromethene analogues, including 8-(p-substituted)phenyl analogues of 4,4-difluoro-3,5-dimethyl-8-(aryl)-4-bora-3a,4a-diaza-s-indacene, were studied. These compounds, relevant to 4,4-difluoro-2-(4-fluorophenyl)piperidine analogues, show significant photophysical behavior, particularly in fluorescence studies (Qin, Baruah, van der Auweraer, De Schryver, & Boens, 2005).

Antimycobacterial Spiro-piperidin-4-ones

An atom economic and stereoselective synthesis of several spiro-piperidin-4-ones was achieved through 1,3-dipolar cycloaddition. These compounds showed promising in vitro and in vivo activity against Mycobacterium tuberculosis, showcasing the potential of such compounds in therapeutic applications (Kumar, Perumal, Senthilkumar, Yogeeswari, & Sriram, 2008).

Mechanism of Action

Target of Action

It is known to be a derivative of piperidine , which is often used in the synthesis of pharmaceuticals and is known to interact with various biological targets.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 4,4-Difluoro-2-(4-fluorophenyl)piperidine interacts with its targets . .

properties

IUPAC Name

4,4-difluoro-2-(4-fluorophenyl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3N/c12-9-3-1-8(2-4-9)10-7-11(13,14)5-6-15-10/h1-4,10,15H,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEUNRCGHFSUAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CC1(F)F)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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